molecular formula C16H12BrN3O B4962698 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4962698
M. Wt: 342.19 g/mol
InChI Key: RZGFDXUWXRHQDK-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a chromene-based heterocyclic compound with the molecular formula C₁₆H₁₂BrN₃O. Its structure features a chromene core (a benzopyran derivative) substituted at position 4 with a 3-bromophenyl group, amino groups at positions 2 and 7, and a nitrile moiety at position 3 (Figure 1). The bromine atom at the 3-position of the phenyl ring enhances lipophilicity and may influence biological activity through steric and electronic effects .

The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and dimedone or similar precursors, typically catalyzed by triethylamine in acetonitrile under reflux conditions . Structural elucidation relies on NMR, IR, and mass spectrometry, with crystallographic data (if available) resolved using tools like SHELX .

Properties

IUPAC Name

2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFDXUWXRHQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320316
Record name 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326919-65-7
Record name 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,7-Diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (CAS No. 326919-65-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12BrN3O
  • Molecular Weight : 342.19 g/mol
  • Melting Point : 232 °C
  • Density : 1.62 g/cm³ (predicted) .

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. In particular, it has shown efficacy in inhibiting the growth of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values for related compounds in this study ranged from 10 to 33 nM, indicating strong effectiveness compared to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (nM)Reference
CA-43.9
9h33
9q23
10p30

The mechanism underlying the antiproliferative effects of this compound appears to involve the destabilization of microtubules. This was demonstrated through in vitro assays showing that it inhibits tubulin polymerization, which is critical for cell division. Flow cytometry analyses indicated that treatment with the compound led to cell cycle arrest in the G2/M phase and subsequent apoptosis in MCF-7 cells .

Case Studies and Research Findings

  • Study on Tubulin Interaction :
    A study conducted on various chromene derivatives, including 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile, confirmed its interaction with the colchicine-binding site on tubulin. This interaction is pivotal as it prevents proper microtubule formation necessary for mitosis, leading to cell death .
  • Comparative Analysis with Other Compounds :
    In comparative studies with other chromene derivatives, it was found that modifications at specific positions significantly influenced their biological activity. The presence of electron-donating groups at C-4 was associated with enhanced antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. A study demonstrated that 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile showed promising cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Material Science

Fluorescent Properties
The chromene structure is known for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research indicates that compounds like 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile can be used as fluorescent probes due to their ability to emit light upon excitation .

Polymer Composites
In material science, this compound can serve as a building block for polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Studies suggest that the bromine substituent plays a crucial role in enhancing the overall performance of these materials under stress conditions .

Chemical Intermediate

Synthesis of Novel Compounds
As a versatile intermediate, 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile can be utilized in the synthesis of more complex molecules. Its reactivity allows for functionalization at various positions on the chromene ring, facilitating the development of new drugs and agrochemicals .

Case Study: Synthesis Pathways
A notable case study involved the synthesis of a series of novel chromene derivatives using 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile as a starting material. The derivatives exhibited enhanced biological activity compared to their precursors, highlighting the importance of this compound in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-3-carbonitrile derivatives exhibit diverse biological activities, influenced by substituents at positions 2, 4, and 5. Below is a detailed comparison of structurally related compounds:

Structural Analogues and Substituent Effects

Key Trends and Structure-Activity Relationships (SAR)

Position 4 Substitutions :

  • Brominated phenyl groups (e.g., 3-bromo or 4-bromo) enhance antiproliferative activity, as seen in tubulin inhibitors . The bromine atom likely contributes to hydrophobic interactions with biological targets.
  • Methoxy groups (e.g., 2-methoxyphenyl) improve solubility and antibacterial efficacy .

Position 7 Modifications: Amino groups (NH₂) vs. hydroxyl groups (OH): Amino groups may enhance basicity and hydrogen-bond donor capacity, while hydroxyl groups improve polarity.

Chirality :

  • Enantiomeric forms (e.g., compound 6f) exhibit distinct binding affinities. The R-enantiomer of 6f demonstrated stable interactions with tyrosinase active sites, underscoring the importance of stereochemistry .

Biological Activity :

  • Tubulin inhibitors (e.g., compound B in ) require bulky substituents (e.g., 3-bromo-4,5-dimethoxyphenyl) for optimal binding.
  • Tyrosinase inhibition correlates with electron-withdrawing groups (e.g., nitrile) and planar chromene cores .

Q & A

Q. What are the optimal synthetic routes for preparing 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving malononitrile, substituted aldehydes, and active methylene precursors. A catalyst-free approach using ethanol as a green solvent is recommended for high yields (~80–90%) and reduced purification complexity . Key optimization steps include:

  • Temperature control : Maintain reflux conditions (~78°C) to enhance reactivity while avoiding side-product formation.
  • Solvent selection : Ethanol promotes efficient Knoevenagel condensation and Pinner cyclization steps .
  • Stoichiometry : Use a 1:1:1 molar ratio of aldehyde, malononitrile, and amine precursors to minimize unreacted intermediates.
    Validation via TLC and recrystallization in ethanol/water mixtures ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups via ν(C≡N) ~2200–2240 cm⁻¹ and ν(NH₂) ~3350–3450 cm⁻¹. Overlapping peaks in the aromatic region (~1600 cm⁻¹) require deconvolution .
  • LCMS (APCI) : Confirm molecular weight with [M]⁻ peaks (e.g., m/z ~346 for C₁₇H₁₃BrN₃O) and fragmentation patterns (e.g., loss of NH₂ or Br groups) .
  • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). The 3-bromophenyl group shows distinct deshielding (δ ~7.2–7.8 ppm for aromatic protons) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

Q. What are the primary biological targets investigated for this chromene derivative, and what in vitro assays are typically employed?

Methodological Answer: This compound is studied for microtubule inhibition and antiproliferative activity. Standard assays include:

  • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 10–100 μM, with IC₅₀ calculations via nonlinear regression .
  • Tubulin Polymerization Assay : Monitor inhibition using fluorescence-based kits (e.g., Cytoskeleton Inc.) at 37°C, comparing rates with paclitaxel/colchicine controls .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer: Discrepancies often arise from force field inaccuracies or solvation effects. Strategies include:

  • Docking Validation : Use multiple software (AutoDock Vina, Schrödinger) with flexible receptor models. Compare binding poses of 3-bromophenyl substituents in tubulin’s colchicine site (PDB: 1SA0) .
  • MD Simulations : Run 100-ns trajectories to assess stability of predicted ligand-protein interactions (e.g., H-bonding with β-tubulin’s T179 residue) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and inactive analogs to identify critical substituent contributions .

Q. What challenges exist in determining the crystal structure of this compound, and how can refinement software like SHELXL address them?

Methodological Answer: Challenges include disorder in the bromophenyl group and anisotropic thermal motion. Mitigation steps:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for Br atoms .
  • SHELXL Refinement : Apply ISOR and DELU constraints to manage anisotropic displacement parameters (ADPs). Use PART instructions to model partial occupancy of disordered moieties .
  • Hydrogen Bonding : Restrain NH₂ groups with DFIX commands during refinement, validating via Hirshfeld surface analysis .

Q. What strategies are recommended for analyzing non-planar ring conformations in crystallographic studies of this chromene derivative?

Methodological Answer: The chromene ring often adopts a puckered conformation. Use:

  • Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angle (θ) using PLATON or PARST. For example, Q = 0.42 Å and θ = 25° indicate a twisted half-chair conformation .
  • Torsion Angle Analysis : Compare φ(C2-C3-C4-C5) and φ(C6-C7-C8-C9) to benchmark against similar 4H-chromenes (e.g., Δφ > 10° suggests significant distortion) .
  • DFT Optimization : Compare experimental geometries with B3LYP/6-31G(d) calculations to assess ring strain contributions .

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